4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-29-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-23(28)18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSFZMOHOAFQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxybenzene derivatives.
Coupling with Benzamide: The final step involves coupling the pyridazinone intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their features are summarized below:
Toxicity and Selectivity
- hERG Inhibition : (S)-17b shows low hERG channel inhibition (IC₅₀ = 34.6 μM), reducing cardiac toxicity risks. Structural analogs with basic amines (e.g., piperazines in 6f) may exhibit higher hERG liability .
Biological Activity
4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure comprising a benzamide core linked to a pyridazinone moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.41 g/mol. The structure includes an ethoxy group, a pyridazinone moiety, and a benzamide functional group, which contribute to its biological activity.
Research indicates that this compound may interact with specific biological targets, modulating their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could bind to receptors that influence various signaling pathways related to disease processes.
Antiproliferative Effects
Studies on similar compounds suggest that this compound may exhibit antiproliferative effects against cancer cells. For instance, compounds with structural similarities have shown significant inhibition of tumor growth in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| FNA | A2780 | 1.50 | Apoptosis induction |
These findings suggest that this compound may possess similar properties warranting further investigation.
Pharmacological Applications
The unique structure of this compound positions it as a candidate for various pharmacological applications:
- Cancer Therapy : Due to its potential antiproliferative effects, it could be developed as an anticancer agent.
- Multi-target Inhibitors : Research into similar compounds has indicated their efficacy as multi-target inhibitors, suggesting therapeutic versatility.
- Enzyme Modulators : The compound could serve as a lead for developing selective enzyme inhibitors.
Q & A
Q. In Vivo Models :
- Xenograft Studies : Oral administration (e.g., 50 mg/kg/day in SKM-1 xenografts) with tumor volume measurement and immunohistochemistry for p21 expression .
- Immune System Impact : Compare efficacy in immunocompetent vs. thymus-deficient mice to assess immune-dependent mechanisms .
Advanced Question: How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Standardized Assays : Use identical HDAC isoforms, cell lines, and assay conditions (e.g., incubation time, substrate concentration) .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding poses in HDAC active sites and identify substituent effects .
Advanced Question: What methodologies assess the compound’s pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics :
- Toxicity :
Advanced Question: How does the ethoxy substituent influence the compound’s physicochemical and biological properties?
Answer:
- Lipophilicity : Ethoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability.
- Metabolic Stability : Ethoxy’s electron-donating effect reduces oxidative metabolism, confirmed by hepatocyte assays showing >80% parent compound remaining after 1 h .
- Target Affinity : Molecular dynamics simulations suggest ethoxy groups stabilize π-π interactions with HDAC’s hydrophobic pocket .
Advanced Question: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the benzamide group, hydrolyzed in vivo to active form .
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes (e.g., sulfobutyl ether-β-CD) to achieve >1 mg/mL solubility .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether, improving solubility by 3–5 fold .
Advanced Question: How can researchers validate off-target effects in kinase signaling pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
